

Isothiafludine vs. Other Isothiazole Derivatives: A Comparative Guide to Antiviral Activity

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Compound of Interest

Compound Name: *Isothiafludine*

Cat. No.: *B1672622*

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For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Within this class, **Isothiafludine** and its derivatives have garnered significant attention for their potent antiviral properties. This guide provides an objective comparison of the antiviral performance of **Isothiafludine** against other notable isothiazole derivatives, supported by experimental data and detailed methodologies to inform future research and drug development efforts.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC50), which is the concentration required to inhibit 50% of viral replication, and its 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window.

Compound	Virus	Cell Line	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Isothiafludine (NZ-4)	Hepatitis B Virus (HBV)	HepG2.2.15	1.33	50.4	~37.9
5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulfanylmethyl-4-isothiazolecarboxonitrile	Poliovirus 1	Not explicitly stated	Not explicitly stated	223	
Echovirus 9	Not explicitly stated	Not explicitly stated	334		
HIV-1 (IIIB)	Active	Not explicitly stated			
HIV-2 (ROD)	Active	Not explicitly stated			
S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate	Poliovirus 1	Not explicitly stated	Not explicitly stated	828	
Echovirus 9	Not explicitly stated	Not explicitly stated	200		
HIV-1 (IIIB)	Active	Not explicitly stated			
HIV-2 (ROD)	Active	Not explicitly stated			
3-methylthio-5-(4-OBn-phenyl)-4-	Picornaviruses	Broad spectrum of action	Not explicitly stated		

isothiazolecar
bonitrile

Denotivir (ITCL, vratizolin)	Herpes Simplex Virus (HSV)	Active (primarily topical use)	Not explicitly stated
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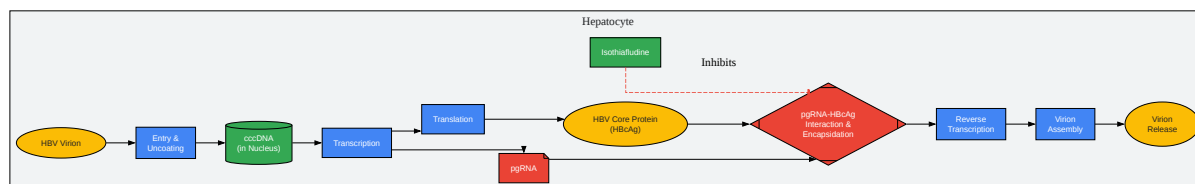
Mechanisms of Antiviral Action

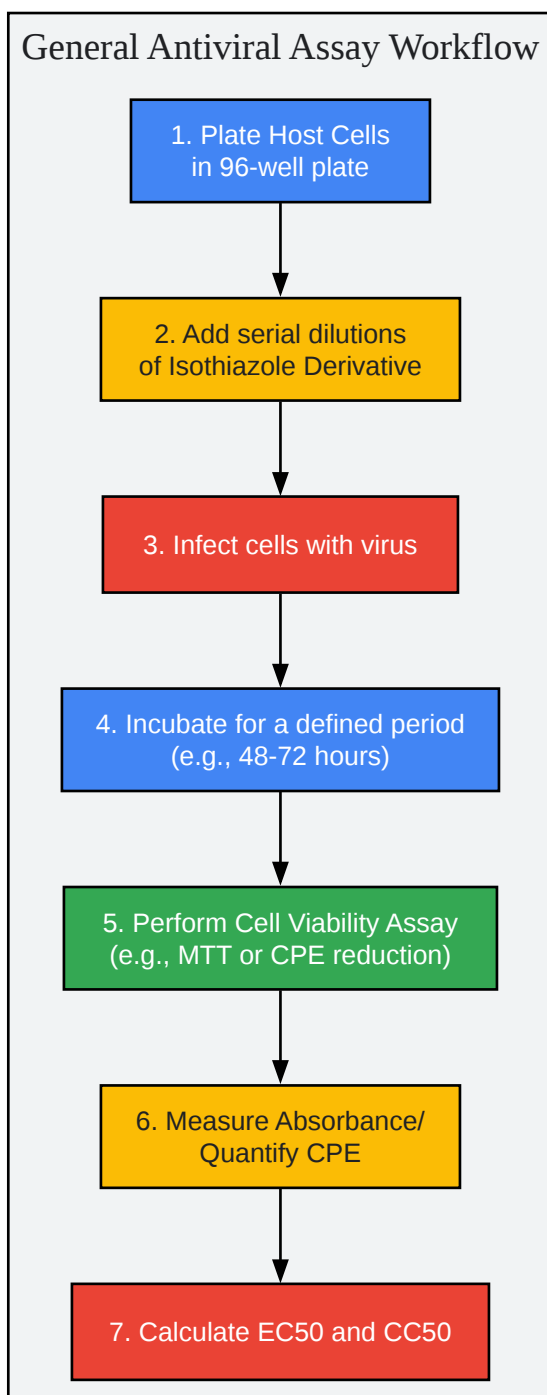
Isotiafludine: This non-nucleoside compound exhibits a novel mechanism of action against Hepatitis B Virus. It specifically inhibits HBV replication by interfering with the interaction between the viral pregenomic RNA (pgRNA) and the HBV core protein (HBcAg) during the crucial step of nucleocapsid assembly.^[1] This disruption leads to the formation of replication-deficient capsids, effectively halting the viral life cycle.^[1]

Other Isothiazole Derivatives: The mechanisms of action for other isothiazole derivatives appear to be more varied and, in some cases, are not fully elucidated. For instance, some anti-rhinovirus isothiazole derivatives are thought to inhibit viral attachment to host cells by inducing conformational changes in the viral capsid. Studies on certain antipoliiovirus isothiazole disulfides suggest an inhibition of viral RNA synthesis.^[2] The broad range of viruses inhibited by different isothiazole derivatives suggests that their mechanisms of action may be target-specific, ranging from entry inhibition to interference with viral replication machinery.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in the antiviral activity of these compounds and the experimental procedures used to evaluate them, the following diagrams are provided.





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